2-Methyl-4H-imidazol-4-one
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Overview
Description
2-Methyl-4H-imidazol-4-one is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in various fields, including medicinal chemistry, natural products, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-imidazol-4-one typically involves the condensation of a diketone with an amidine or guanidine under basic conditions. One common method is the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The scalability of these methods allows for the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-imidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl group and the nitrogen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon adjacent to the carbonyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can yield alcohols .
Scientific Research Applications
2-Methyl-4H-imidazol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. The compound can act as a proteasome modulator, influencing protein degradation pathways. Additionally, its presence as an AGE suggests its involvement in glycation processes, which can impact cellular function and health .
Comparison with Similar Compounds
Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.
Histidine: An amino acid that contains an imidazole ring, similar to the imidazolone structure.
Creatinine: A waste product in the body that also features an imidazolone ring
Uniqueness: 2-Methyl-4H-imidazol-4-one is unique due to its specific substitution pattern and its ability to participate in a variety of chemical reactions. Its applications in medicinal chemistry and its role as an AGE further distinguish it from other similar compounds .
Properties
CAS No. |
110064-77-2 |
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Molecular Formula |
C4H4N2O |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
2-methylimidazol-4-one |
InChI |
InChI=1S/C4H4N2O/c1-3-5-2-4(7)6-3/h2H,1H3 |
InChI Key |
TUYLBWPJHXNJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=N1 |
Origin of Product |
United States |
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